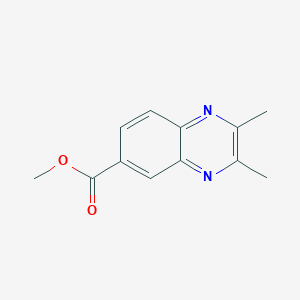
4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, or 4-BPP for short, is a heterocyclic organic compound belonging to the pyrazole family. It is an important building block in organic synthesis and is used in the manufacture of a variety of pharmaceuticals, agrochemicals, and other materials. 4-BPP is also a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials.
科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques : Compounds structurally related to "4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid" have been synthesized using regiospecific methods. These techniques highlight the importance of precise structural formation for the desired functional properties of these compounds. Kumarasinghe et al. (2009) demonstrated regiospecific synthesis, where single-crystal X-ray analysis was crucial for unambiguous structure determination, emphasizing the compound's complex synthesis and characterization process (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Crystal Structures : The detailed study of crystal structures of pyrazole derivatives, including those with bromophenyl groups, has revealed intricate hydrogen bonding and intermolecular interactions. These studies not only contribute to our understanding of molecular geometry but also inform the design of materials with specific properties (Wan-Sin Loh et al., 2013).
Optical and Material Applications
- Optical Nonlinearity : Research into N-substituted-5-phenyl-1H-pyrazole derivatives has explored their potential as nonlinear optical (NLO) materials. For example, Chandrakantha et al. (2013) synthesized a series of these compounds and evaluated their optical nonlinearity using the z-scan technique, identifying specific derivatives as promising candidates for optical limiting applications (B. Chandrakantha et al., 2013).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : The development of novel chitosan Schiff bases integrated with heterocyclic moieties, including pyrazole derivatives, has shown potential antimicrobial activity. Hamed et al. (2020) synthesized these compounds and evaluated their effectiveness against various bacteria and fungi, demonstrating the relevance of pyrazole derivatives in developing new antimicrobial agents (A. Hamed et al., 2020).
Antifungal Activity : Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against several phytopathogenic fungi. Some compounds displayed superior activity compared to existing fungicides, highlighting the potential of pyrazole derivatives in agricultural applications (Shijie Du et al., 2015).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities . These activities could be a result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
4-bromo-1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)12-10(14)11(13(17)18)15-16(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPMTBWUZKTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)
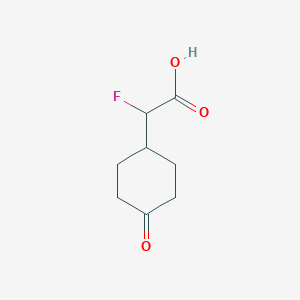
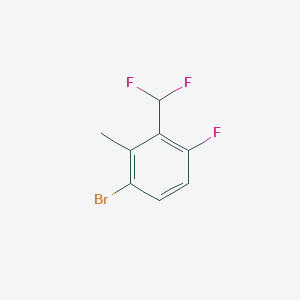
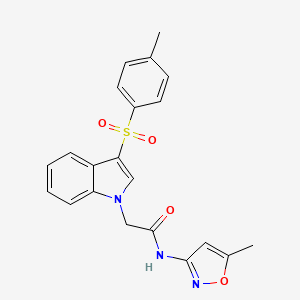

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
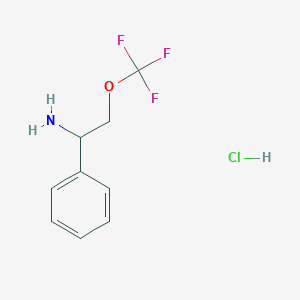
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)
